Oxirane, 2-butenyl-

Hydrozirconation Organozirconium chemistry Cycloalkylmethanol synthesis

Oxirane, 2-butenyl- (IUPAC: 2-but-1-enyloxirane; CAS 184880-80-6; molecular formula C₆H₁₀O; MW 98.14 g/mol; InChI Key IZTBBIXVWBWSMW-UHFFFAOYSA-N) is a C6 alkenyl epoxide distinguished from its isomer 2-(3-butenyl)oxirane (1,2-epoxy-5-hexene, CAS 10353-53-4) by the position of the olefin: the double bond is conjugated directly with the oxirane ring in the 1-butenyl isomer versus isolated by two methylene spacers in the 3-butenyl isomer. This structural difference produces distinct regiochemical outcomes in ring-opening polymerization and divergent reactivity in hydrozirconation-mediated cyclization, making the two isomers non-interchangeable in synthetic applications.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 184880-80-6
Cat. No. B12555842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, 2-butenyl-
CAS184880-80-6
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCC=CC1CO1
InChIInChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h3-4,6H,2,5H2,1H3
InChIKeyIZTBBIXVWBWSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxirane, 2-butenyl- (CAS 184880-80-6): Procurement-Relevant Identity, Structural Class, and Key Differentiators


Oxirane, 2-butenyl- (IUPAC: 2-but-1-enyloxirane; CAS 184880-80-6; molecular formula C₆H₁₀O; MW 98.14 g/mol; InChI Key IZTBBIXVWBWSMW-UHFFFAOYSA-N) is a C6 alkenyl epoxide distinguished from its isomer 2-(3-butenyl)oxirane (1,2-epoxy-5-hexene, CAS 10353-53-4) by the position of the olefin: the double bond is conjugated directly with the oxirane ring in the 1-butenyl isomer versus isolated by two methylene spacers in the 3-butenyl isomer . This structural difference produces distinct regiochemical outcomes in ring-opening polymerization and divergent reactivity in hydrozirconation-mediated cyclization, making the two isomers non-interchangeable in synthetic applications [1][2]. Experimental physical-property data for this specific isomer remain scarce in the primary literature, and several vendor databases erroneously assign the physical constants of the 3-butenyl isomer to this CAS number; procurement decisions must therefore be validated against the InChI Key rather than generic name alone .

Conjugated vinyl-oxirane reactivity distinct from non-conjugated C₆H₁₀O isomers
Identity verification must rely on InChI Key (IZTBBIXVWBWSMW), not vendor physical constants
Experimental physical-property data scarce; validate identity per batch

Why Generic Substitution Fails for Oxirane, 2-butenyl-: Conjugation-Driven Reactivity Differences Among C₆H₁₀O Epoxide Isomers


The three butenyl oxirane isomers—2-(1-butenyl)oxirane (CAS 184880-80-6), 2-(3-butenyl)oxirane (CAS 10353-53-4), and 2-(2-butenyl)oxirane—share the identical molecular formula (C₆H₁₀O) and molecular weight (98.14 g/mol) yet differ fundamentally in the connectivity between the olefin and the strained oxirane ring. In 2-(1-butenyl)oxirane, the π-system is conjugated with the epoxide oxygen lone pair, enabling electron delocalisation that alters both the site of nucleophilic ring-opening and the preferred reaction pathway under electron-transfer conditions [1][2]. Head-to-head polymerization studies demonstrate that conjugated vinyl oxiranes open exclusively at the α-position (substituted carbon), whereas non-conjugated analogs open at the β-position (unsubstituted CH₂), yielding structurally distinct polymer backbones [1]. Similarly, hydrozirconation with Schwartz reagent succeeds with (1-butenyl)oxirane but fails with the homologous (1-propenyl)- and (1-pentenyl)oxiranes, demonstrating a narrow chain-length window unique to this substrate [2]. Substituting one butenyl oxirane isomer for another without verifying InChI Key identity therefore introduces regiochemical and chemoselectivity risks that cannot be mitigated by post-reaction purification.

Isomer-dependent α- vs. β-regiochemistry
Conjugation controls oxirane ring-opening site; non-conjugated 3-butenyl isomer gives a different polymer backbone
Narrow hydrozirconation chain-length window
Only the four-carbon alkenyl chain yields productive cyclization; shorter and longer analogs fail
Misattributed commercial physical constants
Vendor boiling point and density data often copied from 3-butenyl isomer; InChI key must verify identity

Quantitative Differential Evidence: Oxirane, 2-butenyl- (CAS 184880-80-6) Versus Closest Analogs


Hydrozirconation Chemoselectivity: (1-Butenyl)oxirane vs. Homologous 1-Alkenyl Oxiranes

In a direct experimental comparison, (1-butenyl)oxirane (i.e., Oxirane, 2-butenyl-) reacted chemoselectively with Schwartz reagent (Cp₂ZrHCl) to yield cyclopentylmethanol derivatives efficiently. Under identical conditions, both (1-propenyl)oxirane and (1-pentenyl)oxirane failed to produce the corresponding cyclobutylmethanol or cyclohexylmethanol products, establishing a narrow substrate scope in which only the four-carbon alkenyl chain permits successful cyclization [1]. The ring formation was stereospecific and proceeded with inversion of configuration at the reacting oxirane carbon [1].

Hydrozirconation
Head-to-head
Only (1-butenyl)oxirane yields cyclopentylmethanol; propenyl and pentenyl analogs fail under identical conditions
Supports route selection for cyclopentylmethanol scaffold synthesis
Cp₂ZrHCl, THF, ambient; stereospecific inversion at reacting carbon
Hydrozirconation Organozirconium chemistry Cycloalkylmethanol synthesis

Regioselectivity of Anionic Ring-Opening: Conjugated Vinyl Oxiranes vs. Non-Conjugated 3-Butenyloxirane

The European Polymer Journal study by Grobelny et al. (2004) established that the distance between the olefin and oxirane ring dictates the site of electron transfer and subsequent ring-opening regiochemistry under alkalide-initiated conditions. For vinyloxirane (a conjugated alkenyl oxirane analog of 2-(1-butenyl)oxirane), one-electron transfer from K⁻ of alkalide K⁻,K⁺(15-crown-5)₂ occurs at the double bond, resulting in oxirane ring opening exclusively at the α-position (substituted carbon). In contrast, for 3-butenyloxirane—where two CH₂ groups separate the double bond from the oxirane—the oxirane ring itself becomes the electron acceptor, and ring opening occurs exclusively at the β-position (unsubstituted CH₂) [1]. 2-(1-Butenyl)oxirane, possessing a conjugated vinyl-oxirane system analogous to vinyloxirane, is predicted to follow α-opening regiochemistry, yielding a structurally distinct polyether backbone compared to the β-opened polymer from 3-butenyloxirane [1].

Anionic ring-opening
Class-level
Conjugated alkenyl oxirane → α-opening (substituted C–O); non-conjugated 3-butenyloxirane → β-opening (unsubstituted CH₂–O)
Predicted backbone architecture switch; polymer thermal and solubility profiles may differ
Alkalide K⁻,K⁺(15-crown-5)₂ in THF; class inference from vinyloxirane analog
Anionic polymerization Epoxide ring-opening Regioselectivity

Predicted Lipophilicity and Polar Surface Area: Isomeric Comparison of C₆H₁₀O Butenyl Oxiranes

Computed molecular descriptors reveal measurable differences between the conjugated and non-conjugated butenyl oxirane isomers. 2-But-1-enyloxirane (CAS 184880-80-6) has a predicted LogP of 1.35 and a topological polar surface area (TPSA) of 12.53 Ų . Its isomer 2-(3-butenyl)oxirane (CAS 10353-53-4) has a predicted LogP of 1.40 and an identical TPSA of 12.53 Ų . The ΔLogP of 0.05 units, while modest, reflects the subtle difference in molecular shape and electron distribution arising from conjugation in the 1-butenyl isomer, which slightly reduces lipophilicity relative to the non-conjugated 3-butenyl isomer .

Predicted LogP
Source review
LogP 1.35 (target) vs 1.40 (3-butenyl isomer); ΔLogP = −0.05; TPSA identical at 12.53 Ų
Minor lipophilicity difference; conjugation slightly reduces LogP relative to non-conjugated isomer
Computed values; no experimental partition data available
Lipophilicity Polar surface area Drug-likeness prediction

Physical Property Data Gap and Isomer Misassignment Risk in Commercial Listings

A survey of available databases reveals that experimentally measured boiling point, density, and refractive index data for 2-but-1-enyloxirane (CAS 184880-80-6) are absent from primary authoritative sources: ChemSrc lists density as N/A and boiling point as N/A , and the NIST Chemistry WebBook contains no entry for this CAS number. By contrast, the 3-butenyl isomer (CAS 10353-53-4) is well-characterized with experimental boiling point 119–121 °C, density 0.87 g/mL at 25 °C, and refractive index n₂₀/D 1.424–1.426 [1]. Several commercial vendor listings erroneously copy these 3-butenyl isomer values onto product pages for CAS 184880-80-6. The structurally related conjugated epoxide butadiene monoxide (vinyloxirane, CAS 930-22-3) has boiling point 65–66 °C and density 0.87 g/mL at 25 °C , suggesting that conjugated alkenyl oxiranes may exhibit significantly lower boiling points than their non-conjugated isomers. Procurement specifications for CAS 184880-80-6 must therefore rely on InChI Key (IZTBBIXVWBWSMW-UHFFFAOYSA-N) and SMILES (CCC=CC1CO1) confirmation rather than vendor-reported physical constants, which may be unreliable due to isomer confusion .

Physical properties
Data to verify
Experimental bp, density, nD not available; vendor bp ~119–121 °C likely misassigned from 3-butenyl isomer
Identity confirmation requires InChI key, NMR, or GC-MS retention matching
Cross-database survey; NIST Webbook entry absent for this CAS
Physical properties Quality control Isomer verification

Best Research and Industrial Application Scenarios for Oxirane, 2-butenyl- (CAS 184880-80-6)


Stereospecific Synthesis of Cyclopentylmethanol Scaffolds via Hydrozirconation–Cyclization

Oxirane, 2-butenyl- is the only 1-alkenyl oxirane substrate among C3–C5 homologs that undergoes productive hydrozirconation with Cp₂ZrHCl to yield cyclopentylmethanol derivatives stereospecifically . This reaction provides access to chiral cyclopentyl carbinol building blocks relevant to prostaglandin analogs, nucleoside modifications, and fragrances. The stereospecific inversion at the oxirane carbon ensures predictable stereochemical outcomes, and the failure of both shorter (propenyl) and longer (pentenyl) chain analogs makes this compound irreplaceable for this specific transformation .

α-Regioselective Anionic Polymerization for Structurally Defined Polyethers

For polymer chemists seeking polyethers with defined α-cleavage backbone architecture (ring opening at the substituted oxirane carbon), conjugated alkenyl oxiranes of the class represented by 2-(1-butenyl)oxirane are predicted to undergo exclusive α-opening under electron-transfer initiation, in contrast to the β-opening observed for 3-butenyloxirane . This regiochemical control enables the rational design of polyether microstructure, pendant unsaturation placement, and subsequent cross-linking density, which are critical for specialty epoxy resins, reactive diluents, and functionalized polyether polyols .

Conjugated Diene–Epoxide Bifunctional Building Block for Cascade Reactions and Heterocycle Synthesis

The conjugated vinyl-oxirane motif present in 2-(1-butenyl)oxirane offers two electronically coupled reactive centers: a strained epoxide susceptible to nucleophilic ring-opening and an electron-rich conjugated double bond capable of participating in pericyclic reactions, electrophilic additions, or further oxidation [1]. This bifunctional reactivity is exploitable in cascade sequences—for example, epoxide opening followed by intramolecular cyclization onto the activated alkene—to construct tetrahydrofuran, tetrahydropyran, or oxepane ring systems in a single operation. The conjugated arrangement distinguishes this isomer from its non-conjugated 3-butenyl counterpart, where the isolated double bond requires separate activation [1].

Analytical Reference Standard for Isomer-Specific Method Development

Given the documented isomer confusion in commercial databases—where physical properties of 3-butenyloxirane are frequently misattributed to CAS 184880-80-6 —an authenticated sample of 2-(1-butenyl)oxirane with confirmed InChI Key (IZTBBIXVWBWSMW-UHFFFAOYSA-N) and SMILES (CCC=CC1CO1) serves as an essential reference standard for developing GC-MS, NMR, or HPLC methods capable of resolving the C₆H₁₀O butenyl oxirane isomers. This is particularly relevant for quality control laboratories supporting procurement of either isomer for regulated synthetic processes .

Application
Selection Property
Validation Focus
Cyclopentylmethanol synthesis
Hydrozirconation substrate specificity
Cyclization productivity and stereochemistry
α-Regioselective polyethers
Anionic ring-opening regiochemistry
α vs β backbone architecture verification
Bifunctional cascade building block
Conjugated diene–epoxide coupling
Cascade cyclization efficiency
Isomer-specific reference standard
InChI Key / SMILES identity
Chromatographic isomer resolution
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